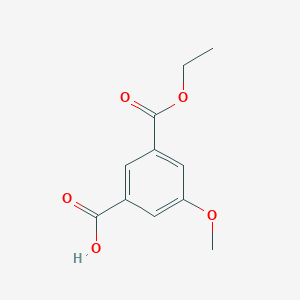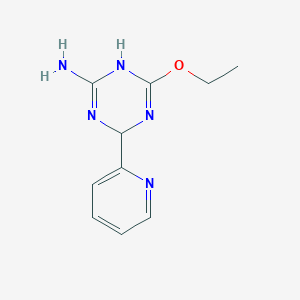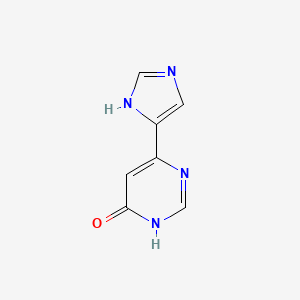
(R)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a methanone group bonded to an o-tolyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate ®-(3-(1-aminoethyl)phenyl)methanone, which is then reacted with o-tolyl chloride in the presence of a base to form the final product. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogens or nitrating agents.
Major Products
Oxidation: Formation of N-oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound, with different stereochemistry.
®-(3-(1-aminoethyl)phenyl)(p-tolyl)methanonehydrochloride: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications.
This detailed article provides a comprehensive overview of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[3-[(1R)-1-aminoethyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-3-4-9-15(11)16(18)14-8-5-7-13(10-14)12(2)17/h3-10,12H,17H2,1-2H3/t12-/m1/s1 |
InChI Key |
HDMCAWARIYFJTI-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)[C@@H](C)N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


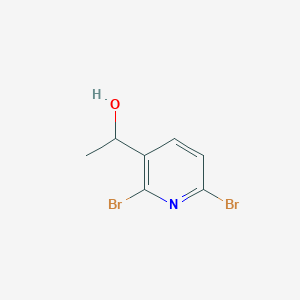
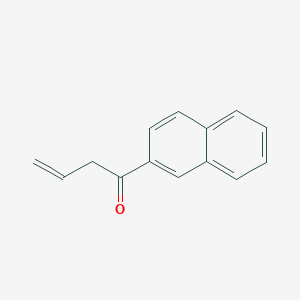
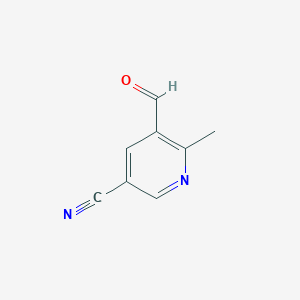
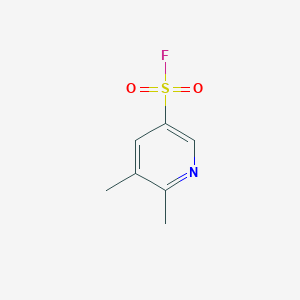
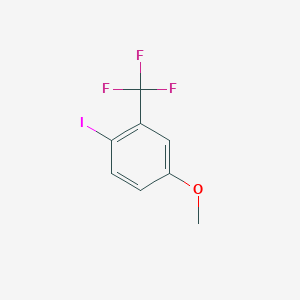

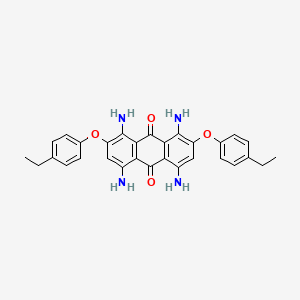
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)
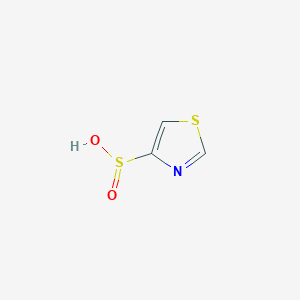
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)
![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)
